

Probing the Affinity: Methodologies for Assessing gp120-Ligand Binding

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Compound of Interest

Compound Name: *gp120-IN-1*

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Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein, gp120, is a critical component in the viral entry process. It mediates the initial attachment of the virus to host cells by binding to the CD4 receptor and a coreceptor, typically CCR5 or CXCR4.^{[1][2]} This interaction initiates conformational changes in the envelope glycoprotein complex, leading to membrane fusion and viral entry.^[3] Consequently, the gp120 protein is a primary target for the development of antiviral therapeutics, including small molecule inhibitors, antibodies, and vaccine immunogens.

A precise and quantitative assessment of the binding affinity between gp120 and its ligands (e.g., inhibitors, antibodies, or receptor mimics) is fundamental for understanding the mechanism of action and for the selection and optimization of lead candidates in drug discovery. This document provides detailed application notes and protocols for several key biophysical and immunological methods used to determine the binding affinity of ligands to gp120.

I. Key Methodologies for Assessing Binding Affinity

Several robust techniques are available to characterize the interaction between gp120 and a binding partner. The choice of method often depends on the specific information required (e.g., kinetics, thermodynamics, or endpoint binding), the nature of the interactants, and the available

instrumentation. The most commonly employed methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA).

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.^{[4][5][6]} It provides comprehensive kinetic data, including the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).^[7]

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.^{[8][9][10]} This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, such as enthalpy (ΔH) and entropy (ΔS), in a single experiment.^[10]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used plate-based immunoassay to detect and quantify the binding of a ligand to a target protein.^{[2][11]} Competition ELISAs are particularly useful for determining the relative binding affinity or the half-maximal inhibitory concentration (IC_{50}) of a test compound that disrupts a known gp120-receptor interaction.^{[12][13]}

II. Quantitative Data Summary

The following tables summarize representative quantitative data for the interaction of various ligands with HIV-1 gp120, as determined by the methods described.

Table 1: Kinetic and Affinity Constants from Surface Plasmon Resonance (SPR)

Ligand	gp120 Variant	k_a (1/Ms)	k_d (1/s)	KD (nM)	Reference
sCD4	HIV-1 IIIB	1.2×10^5	8.9×10^{-4}	7.4	[4]
MAb 17b	YU2 core	1.1×10^5	1.2×10^{-4}	1.1	[14]
MAb b12	YU2 core	2.9×10^5	$<1.0 \times 10^{-5}$	<0.03	[14]
VRC01	BG505 SOSIP	-	-	0.25 ± 0.03	[15]
3BNC117	BG505 SOSIP	-	-	7 ± 1	[15]

Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)

Ligand	gp120 Variant	n (Stoichiometry)	KD (μ M)	ΔH (kcal/mol)	$-T\Delta S$ (kcal/mol)	Reference
UM-24	YU2	1.0	0.023	-10.5	0.2	[16]
KR-41	YU2	1.0	0.035	-11.2	1.1	[16]
KR-42	YU2	1.0	0.210	-12.5	3.5	[16]
sCD4	YU2 core	1.0	~ 0.004	-25.0	13.8	[14]

Table 3: Inhibition Constants from Competition ELISA

Inhibitor	gp120 Variant	Interaction Blocked	IC50 (nM)	Reference
D1D2F43C-10	HXBc2	gp120-CD4	7.76 ± 0.83	[13]
D1D2F43C-57	HXBc2	gp120-CD4	4.14 ± 0.03	[13]
MAb T4.2	HIV-1	gp120-CD4	- (66-90% inhibition)	[11]
MAb 1171	HIV-1	gp120-CD4	- (66-90% inhibition)	[11]

Note: IC50 values are dependent on experimental conditions and are not a direct measure of affinity (KD). However, they provide a valuable measure of a compound's potency in a functional context.[17][18]

III. Experimental Protocols & Visualizations

Protocol: Surface Plasmon Resonance (SPR)

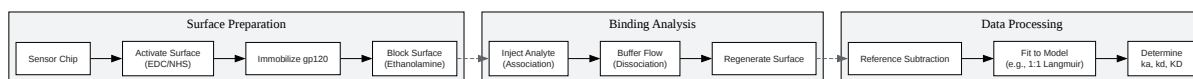
This protocol provides a general framework for analyzing gp120-ligand interactions using an SPR biosensor, such as a Biacore or ProteOn system.[19]

Materials:

- SPR instrument and sensor chips (e.g., CM5, NLC)
- Recombinant, purified gp120
- Ligand of interest (e.g., inhibitor, antibody)
- Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
- Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

- Chip Preparation & Ligand Immobilization:
 1. Equilibrate the sensor chip with running buffer.
 2. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
 3. Immobilize gp120 to the desired density by injecting a solution of gp120 (e.g., 10-50 $\mu\text{g/mL}$) in immobilization buffer.
 4. Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without gp120 immobilization.
- Binding Analysis:
 1. Prepare a series of dilutions of the analyte (ligand) in running buffer. A buffer-only sample (zero concentration) should be included for double referencing.
 2. Inject the analyte solutions over the gp120-immobilized and reference flow cells at a constant flow rate.
 3. Monitor the association phase, followed by a dissociation phase where only running buffer is flowed over the chip.
 4. Between cycles, regenerate the sensor surface by injecting the regeneration solution to remove bound analyte.
- Data Analysis:
 1. Subtract the reference flow cell data from the active flow cell data.
 2. Subtract the "zero concentration" injection data (buffer blank).
 3. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a , k_d , and KD .^[7]



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General workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol: Isothermal Titration Calorimetry (ITC)

This protocol describes the determination of thermodynamic binding parameters for a gp120-ligand interaction.[8][16]

Materials:

- Isothermal Titration Calorimeter (e.g., MicroCal ITC200)
- Recombinant, purified gp120
- Purified ligand of interest
- Identical, extensively dialyzed buffer for both gp120 and ligand (e.g., PBS, pH 7.4). Buffer mismatch is a common source of artifacts.[8]
- Degassing apparatus

Procedure:

- Sample Preparation:
 1. Accurately determine the concentrations of the gp120 and ligand solutions.
 2. Prepare the gp120 solution at a concentration of ~5-50 μM and the ligand solution at a concentration 10-20 times higher than the gp120.[8]
 3. Thoroughly degas both solutions and the buffer immediately before use.

- Instrument Setup:

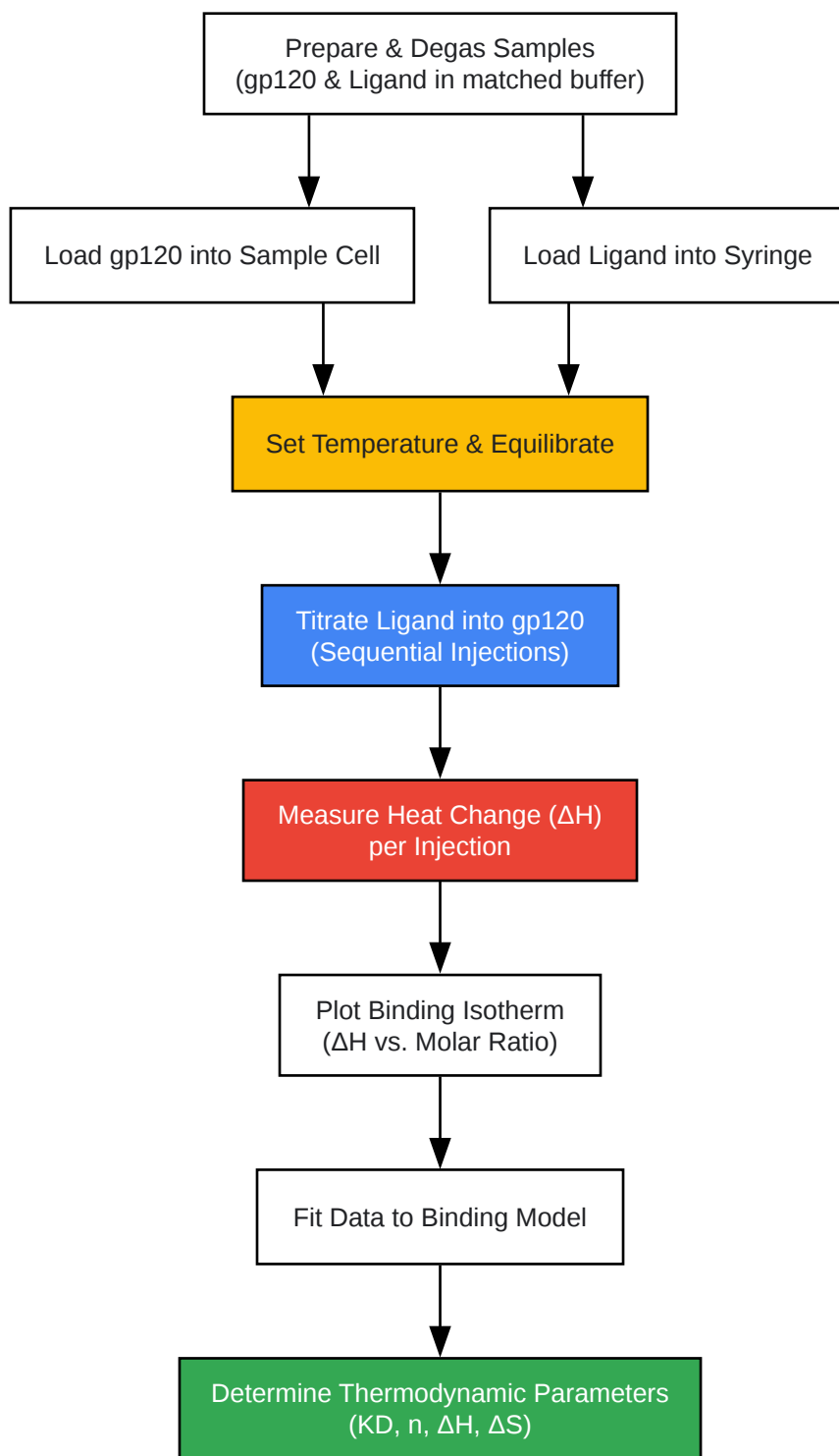
1. Set the experimental temperature (e.g., 25°C or 37°C).^[14]
2. Rinse the sample cell and syringe extensively with the experimental buffer.
3. Load the gp120 solution into the sample cell (~200-300 μL) and the ligand solution into the injection syringe (~40-100 μL).

- Titration:

1. Perform an initial small injection (e.g., 0.4 μL) to remove air from the syringe tip, and discard this data point during analysis.
2. Carry out a series of injections (e.g., 19 injections of 2 μL each) of the ligand into the gp120 solution, with sufficient spacing between injections to allow the signal to return to baseline.
3. Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.

- Data Analysis:

1. Subtract the heat of dilution from the primary titration data.
2. Integrate the area under each injection peak to determine the heat change (ΔH).
3. Plot the heat change per mole of injectant against the molar ratio of ligand to gp120.
4. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site model) to determine n , K_D , and ΔH . ΔG and ΔS can then be calculated.^[8]



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Workflow for Isothermal Titration Calorimetry (ITC).

Protocol: Competition ELISA

This protocol outlines a method to assess a test compound's ability to inhibit the binding of gp120 to its receptor, CD4.[\[12\]](#)[\[13\]](#)

Materials:

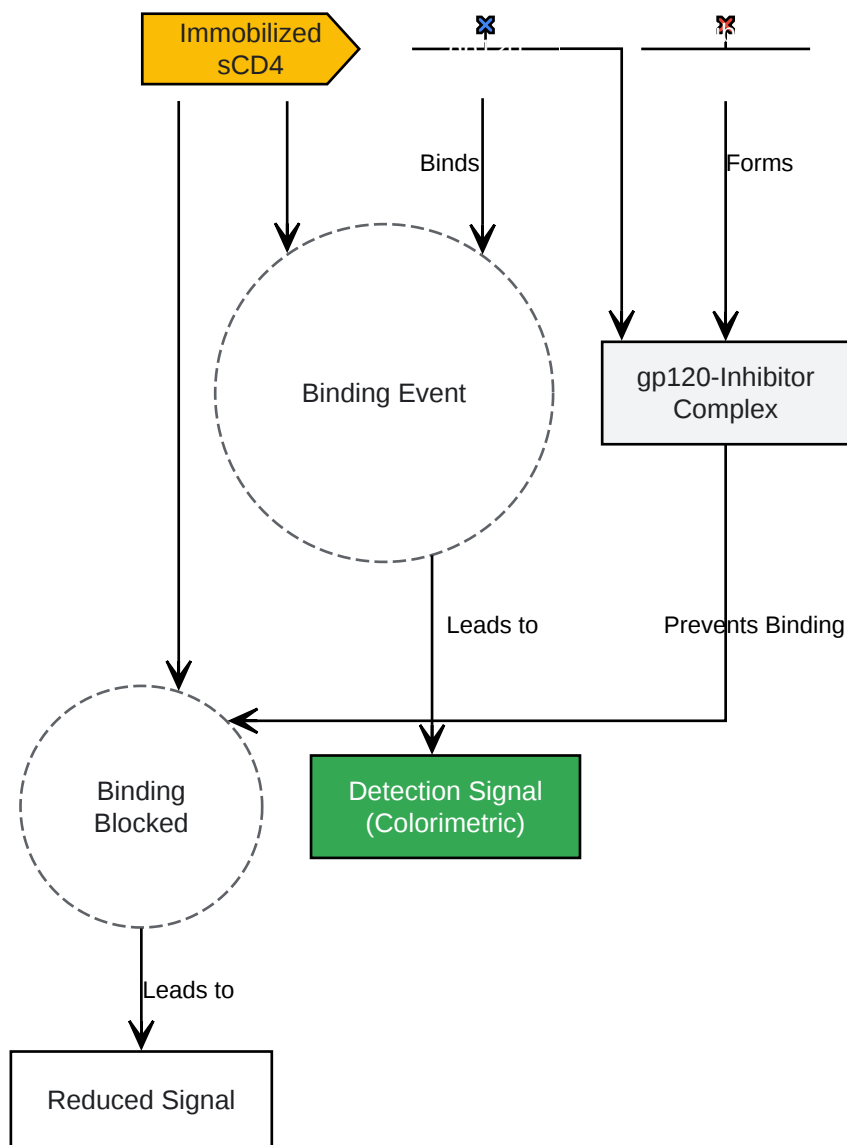
- 96-well ELISA plates
- Recombinant soluble CD4 (sCD4)
- Recombinant gp120
- Test inhibitor compound
- Anti-gp120 monoclonal antibody (that does not block the CD4 binding site)
- HRP-conjugated secondary antibody
- TMB substrate solution
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Blocking buffer (e.g., PBS with 5% non-fat milk or BSA)
- Plate reader

Procedure:

- Plate Coating:
 1. Coat the wells of a 96-well plate with sCD4 (e.g., 100 ng/well in PBS) overnight at 4°C.
- Blocking:
 1. Wash the plate 3 times with wash buffer.
 2. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

- Competition Reaction:
 1. Prepare serial dilutions of the test inhibitor.
 2. In a separate plate or tubes, pre-incubate a constant concentration of gp120 with the various concentrations of the inhibitor for 1 hour at room temperature. Include controls with gp120 alone (maximum binding) and without gp120 (background).
- Binding to Plate:
 1. Wash the sCD4-coated plate 3 times.
 2. Transfer the gp120-inhibitor mixtures to the corresponding wells of the sCD4 plate. Incubate for 1-2 hours at room temperature.
- Detection:
 1. Wash the plate 5 times to remove unbound proteins.
 2. Add the anti-gp120 primary antibody to each well and incubate for 1 hour.
 3. Wash the plate 5 times.
 4. Add the HRP-conjugated secondary antibody and incubate for 1 hour.
 5. Wash the plate 5 times.
 6. Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).
 7. Stop the reaction by adding the stop solution.
- Data Analysis:
 1. Read the absorbance at 450 nm.
 2. Subtract the background absorbance.
 3. Plot the percentage of binding inhibition versus the logarithm of the inhibitor concentration.

4. Use non-linear regression (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.



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Logical pathway of a gp120-CD4 competition ELISA.

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